molecular formula C11H16N4S B12645263 Isonicotinaldehyde N-isobutylthiosemicarbazone CAS No. 6622-82-8

Isonicotinaldehyde N-isobutylthiosemicarbazone

Cat. No.: B12645263
CAS No.: 6622-82-8
M. Wt: 236.34 g/mol
InChI Key: GWYHBBSOKQEKRU-RIYZIHGNSA-N
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Description

Isonicotinaldehyde N-isobutylthiosemicarbazone is a chemical compound with the molecular formula C11H16N4S and a molecular weight of 236.337 It is known for its unique structure, which includes a pyridine ring and a thiosemicarbazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinaldehyde N-isobutylthiosemicarbazone typically involves the reaction of isonicotinaldehyde with N-isobutylthiosemicarbazide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Isonicotinaldehyde N-isobutylthiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

Isonicotinaldehyde N-isobutylthiosemicarbazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Isonicotinaldehyde N-isobutylthiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which is crucial for its biological activity. This chelation disrupts metal-dependent enzymes and pathways, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its thiosemicarbazone moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyridine derivatives .

Properties

CAS No.

6622-82-8

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

1-(2-methylpropyl)-3-[(E)-pyridin-4-ylmethylideneamino]thiourea

InChI

InChI=1S/C11H16N4S/c1-9(2)7-13-11(16)15-14-8-10-3-5-12-6-4-10/h3-6,8-9H,7H2,1-2H3,(H2,13,15,16)/b14-8+

InChI Key

GWYHBBSOKQEKRU-RIYZIHGNSA-N

Isomeric SMILES

CC(C)CNC(=S)N/N=C/C1=CC=NC=C1

Canonical SMILES

CC(C)CNC(=S)NN=CC1=CC=NC=C1

Origin of Product

United States

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